Cas no 146478-74-2 ([(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate)
![[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate structure](https://it.kuujia.com/scimg/cas/146478-74-2x500.png)
146478-74-2 structure
Nome del prodotto:[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate
Numero CAS:146478-74-2
MF:C27H42ClNO8
MW:544.077288150787
MDL:MFCD28347813
CID:159157
[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pentenamide,4-(acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-,(2Z,4S)-
- [(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
- 2-Pentenamide,4-(acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyra
- WB 2663A
- FR 901463
- [(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate
- FR901463
-
- MDL: MFCD28347813
- Inchi: 1S/C27H42ClNO8/c1-16(8-11-23-25(32)27(34,15-28)14-26(6,33)37-23)7-10-22-17(2)13-21(19(4)36-22)29-24(31)12-9-18(3)35-20(5)30/h7-9,11-12,17-19,21-23,25,32-34H,10,13-15H2,1-6H3,(H,29,31)/b11-8+,12-9-,16-7+/t17-,18-,19+,21+,22-,23+,25+,26-,27+/m0/s1
- Chiave InChI: RONUKPQOBQKEHX-QHYZBLTGSA-N
- Sorrisi: ClC([H])([H])[C@@]1(C([H])([H])[C@@](C([H])([H])[H])(O[H])O[C@]([H])(/C(/[H])=C(\[H])/C(/C([H])([H])[H])=C(\[H])/C([H])([H])[C@@]2([H])[C@@]([H])(C([H])([H])[H])C([H])([H])[C@]([H])([C@@]([H])(C([H])([H])[H])O2)N([H])C(/C(/[H])=C(/[H])\[C@]([H])(C([H])([H])[H])OC(C([H])([H])[H])=O)=O)[C@@]1([H])O[H])O[H]
Proprietà calcolate
- Massa esatta: 543.26006
- Massa monoisotopica: 543.259895
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 37
- Conta legami ruotabili: 10
- Complessità: 892
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 544.1
- Superficie polare topologica: 135
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 715.4°Cat760mmHg
- Punto di infiammabilità: 386.5°C
- Indice di rifrazione: 1.552
- PSA: 134.55
[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1106014-10mg |
Fr901463 |
146478-74-2 | 98% | 10mg |
$2300 | 2025-02-24 | |
eNovation Chemicals LLC | Y1106014-10mg |
Fr901463 |
146478-74-2 | 98% | 10mg |
$2300 | 2025-02-21 | |
eNovation Chemicals LLC | Y1106014-10mg |
Fr901463 |
146478-74-2 | 95% | 10mg |
$2300 | 2024-07-23 |
[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate Letteratura correlata
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
146478-74-2 ([(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate) Prodotti correlati
- 2097891-79-5(4-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide)
- 1780166-33-7(2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine)
- 2870672-95-8([1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- )
- 1223224-78-9(4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile)
- 1849405-53-3(1-(2,2-dimethylthietan-3-yl)-3-methylurea)
- 1515671-68-7(1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-amine)
- 1207049-79-3(2-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)
- 930547-85-6(4-(4-hydroxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 72351-37-2(1-Benzhydrylazetidine-3-carbaldehyde)
- 1217474-91-3(Galactinol dihydrate)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
